N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide
Description
The compound N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide is a multifunctional molecule featuring a benzamide core linked to a substituted quinazolinone scaffold and a furylmethyl group. Its structural complexity arises from:
- A quinazolinone moiety with 6,7-dimethoxy and 2,4-dioxo substituents.
- An isopropylamino-2-oxoethyl side chain at position 1 of the quinazolinone.
- A benzamide group substituted at the para position with a furylmethylamine.
The following analysis is based on structural analogs and related research.
Properties
CAS No. |
1189874-48-3 |
|---|---|
Molecular Formula |
C28H30N4O7 |
Molecular Weight |
534.569 |
IUPAC Name |
4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C28H30N4O7/c1-17(2)30-25(33)16-31-22-13-24(38-4)23(37-3)12-21(22)27(35)32(28(31)36)15-18-7-9-19(10-8-18)26(34)29-14-20-6-5-11-39-20/h5-13,17H,14-16H2,1-4H3,(H,29,34)(H,30,33) |
InChI Key |
WCVMYSNKZVIZKH-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide is a synthetic compound notable for its complex structure and potential biological activities, particularly in oncology. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a quinazolinone core , which is a common scaffold in many kinase inhibitors. The presence of furylmethyl and isopropylamino groups may enhance its pharmacological properties, potentially contributing to antibacterial or antifungal activities as well.
The primary biological activity of this compound is hypothesized to be linked to its role as a kinase inhibitor . Kinases are pivotal in regulating various cellular processes including cell growth and division. Inhibiting these enzymes can disrupt cancer cell proliferation pathways, making this compound a candidate for cancer therapy .
Potential Mechanisms
- Kinase Inhibition : The quinazoline derivative suggests that it may interact with specific kinases involved in tumor growth.
- Antibacterial/Fungal Activity : The functional groups present may lend themselves to interactions with microbial targets, although this requires further investigation.
Biological Activity Data
Research indicates that this compound exhibits significant biological activity against various cancer types.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Mechanism of Action | Therapeutic Use |
|---|---|---|---|
| This compound | Furylmethyl group, Quinazoline derivative | Kinase inhibition | Cancer therapy |
| Doxorubicin | Anthracycline structure | DNA intercalation | Chemotherapy |
| Taxol (Paclitaxel) | Complex polycyclic structure | Microtubule stabilization | Cancer therapy |
| Erlotinib | Small molecule inhibitor | EGFR inhibition | Non-small cell lung cancer |
Case Studies and Research Findings
Several studies have explored the pharmacological profile of compounds similar to this compound:
- Antihypertensive Activity : A series of quinazoline derivatives were synthesized and tested for alpha 1-adrenoceptor antagonism. Some derivatives displayed significant antihypertensive effects when administered to hypertensive animal models .
- Inhibition Studies : Preliminary binding assays indicated that the compound might effectively bind to specific kinases implicated in cancer progression. Molecular docking studies could provide insights into the binding affinities and specific interactions with target proteins.
- Comparative Efficacy : Compared to established therapies like Doxorubicin and Erlotinib, the unique structural features of this compound suggest it may offer distinct advantages in targeting specific kinases over traditional chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Evidence
The evidence includes compounds with benzamide, quinazolinone, or triazole cores, which share partial structural or functional similarities with the target molecule. Key comparisons are outlined below:
Functional and Pharmacophoric Differences
- Quinazolinone vs. Triazole/Triazinone: The target compound’s quinazolinone core (with dimethoxy and dioxo groups) may enhance hydrogen bonding and π-π stacking compared to triazoles or thiazolidinediones .
- Furylmethyl vs. Phenyl Substituents : The furylmethyl group in the target compound could improve solubility and metabolic stability relative to purely aromatic substituents (e.g., difluorophenyl in ).
- Isopropylamino-2-oxoethyl Side Chain: This moiety is absent in the evidence compounds but resembles directing groups in metal-catalyzed C–H activation (e.g., N,O-bidentate groups in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
